molecular formula C9H16O B072740 1-Cyclohexylpropan-1-one CAS No. 1123-86-0

1-Cyclohexylpropan-1-one

Cat. No.: B072740
CAS No.: 1123-86-0
M. Wt: 140.22 g/mol
InChI Key: AMHOPTNGSNYSBL-UHFFFAOYSA-N
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Description

1-Cyclohexylpropan-1-one is an organic compound with the molecular formula C₉H₁₆O. It is also known as ethyl cyclohexyl ketone or cyclohexyl ethyl ketone. This compound is characterized by a cyclohexyl group attached to a propanone moiety. It is a colorless liquid with a distinctive odor and is used in various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclohexylpropan-1-one can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of cyclohexane with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows: [ \text{C}6\text{H}{12} + \text{CH}_3\text{CH}_2\text{COCl} \xrightarrow{\text{AlCl}_3} \text{C}6\text{H}{11}\text{COCH}_2\text{CH}_3 + \text{HCl} ]

Industrial Production Methods: Industrial production of this compound typically involves the same Friedel-Crafts acylation process but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-purity reactants and controlled reaction environments .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form cyclohexylpropanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: It can be reduced to 1-cyclohexylpropan-1-ol using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonyl group is attacked by nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Amines or alcohols in the presence of acid or base catalysts.

Major Products Formed:

Scientific Research Applications

1-Cyclohexylpropan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-cyclohexylpropan-1-one involves its interaction with various molecular targets and pathways. As a ketone, it can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon. This property makes it a valuable intermediate in organic synthesis. Additionally, its cyclohexyl group imparts hydrophobic characteristics, influencing its interactions with biological membranes and proteins .

Comparison with Similar Compounds

1-Cyclohexylpropan-1-one can be compared with other similar compounds such as:

    Cyclohexanone: Similar in structure but lacks the propyl group.

    1-Phenylpropan-1-one: Similar in structure but has a phenyl group instead of a cyclohexyl group.

    1-Cyclohexylbutan-1-one: Similar in structure but has an additional carbon in the alkyl chain.

Uniqueness: this compound is unique due to its specific combination of a cyclohexyl group and a propanone moiety, which imparts distinct chemical and physical properties. This combination makes it versatile in various chemical reactions and applications .

Properties

IUPAC Name

1-cyclohexylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c1-2-9(10)8-6-4-3-5-7-8/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMHOPTNGSNYSBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20149985
Record name 1-Cyclohexylpropan-1-one
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Molecular Weight

140.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1123-86-0
Record name Cyclohexyl ethyl ketone
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Record name 1-Cyclohexyl-1-propanone
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Record name Ethyl cyclohexyl ketone
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Record name 1-Cyclohexylpropan-1-one
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Record name 1-cyclohexylpropan-1-one
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Record name 1-Cyclohexyl-1-propanone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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